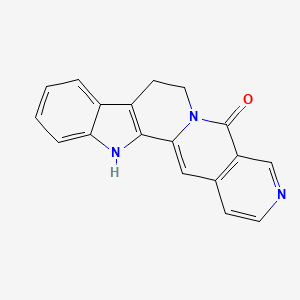![molecular formula C5H6B2F6K2 B8143377 Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B8143377.png)
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[111]pentan-1-yl]boranuide is a complex organoboron compound It is characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compounds. The potassium salt is then formed by the addition of potassium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can yield borohydrides.
Substitution: Nucleophilic substitution reactions can replace the trifluoroboranuidyl groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves the interaction of the boron atoms with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can be exploited in catalysis and drug design. The rigidity of the bicyclo[1.1.1]pentane structure also contributes to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: Another boron-containing compound with similar reactivity.
Bicyclo[1.1.1]pentane derivatives: Compounds with the same core structure but different substituents.
Uniqueness
Dipotassium trifluoro[3-(trifluoroboranuidyl)bicyclo[1.1.1]pentan-1-yl]boranuide is unique due to the combination of the trifluoroboranuidyl groups and the bicyclo[1.1.1]pentane structure, which imparts both stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
dipotassium;trifluoro-(3-trifluoroboranuidyl-1-bicyclo[1.1.1]pentanyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6B2F6.2K/c8-6(9,10)4-1-5(2-4,3-4)7(11,12)13;;/h1-3H2;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSUHJWFRPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)(C2)[B-](F)(F)F)(F)(F)F.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6B2F6K2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate](/img/structure/B8143314.png)

![4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B8143352.png)
![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8143354.png)





![(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B8143398.png)

